REACTION_CXSMILES
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[CH3:1][NH:2][C:3]([N:5]([CH3:10])[C:6]([NH:8][CH3:9])=[O:7])=[O:4].[CH2:11]=O.Cl>>[O:7]=[C:6]1[N:5]([CH3:10])[C:3](=[O:4])[N:2]([CH3:11])[CH2:1][N:8]1[CH3:9]
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Name
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|
Quantity
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145 g
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Type
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reactant
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Smiles
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CNC(=O)N(C(=O)NC)C
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Name
|
|
Quantity
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30 g
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Type
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reactant
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Smiles
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C=O
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The liquid contents of the flask are then poured onto a dry metal sheet
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Type
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CUSTOM
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Details
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after solidification, recrystallised from cyclohexane
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Name
|
|
Type
|
|
Smiles
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O=C1N(CN(C(N1C)=O)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |